molecular formula C9H18ClNO3S B13568059 8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dionehydrochloride

8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dionehydrochloride

Cat. No.: B13568059
M. Wt: 255.76 g/mol
InChI Key: LEPUFJPLYRQSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxa-3lambda6-thia-11-azaspiro[5This compound is characterized by its unique spiro structure, which includes oxygen, sulfur, and nitrogen atoms, making it a versatile molecule for research and industrial applications.

Preparation Methods

The synthesis of 8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dionehydrochloride typically involves multiple steps, including the formation of the spiro structure and the incorporation of the hydrochloride group. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve large-scale reactions under controlled conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dionehydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dionehydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dionehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dionehydrochloride can be compared with other similar compounds, such as:

    8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dione: Lacks the hydrochloride group, which may affect its solubility and reactivity.

    8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dione sulfate: Contains a sulfate group instead of a hydrochloride group, which may influence its chemical properties and applications.

The uniqueness of this compound lies in its specific spiro structure and the presence of the hydrochloride group, which can enhance its solubility and reactivity in certain contexts.

Properties

Molecular Formula

C9H18ClNO3S

Molecular Weight

255.76 g/mol

IUPAC Name

8-oxa-3λ6-thia-11-azaspiro[5.6]dodecane 3,3-dioxide;hydrochloride

InChI

InChI=1S/C9H17NO3S.ClH/c11-14(12)5-1-9(2-6-14)7-10-3-4-13-8-9;/h10H,1-8H2;1H

InChI Key

LEPUFJPLYRQSDM-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC12CNCCOC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.